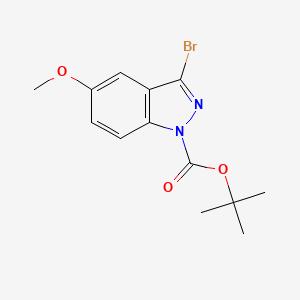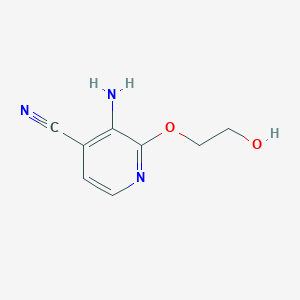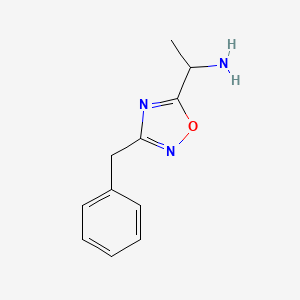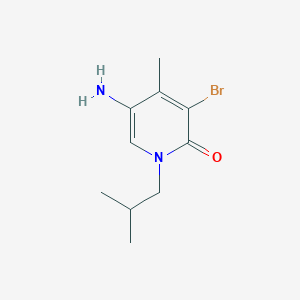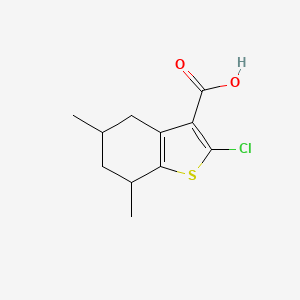![molecular formula C11H15N3S B13076914 1-Methyl-N-[1-(5-methylthiophen-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13076914.png)
1-Methyl-N-[1-(5-methylthiophen-2-yl)ethyl]-1H-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-N-[1-(5-methylthiophen-2-yl)ethyl]-1H-pyrazol-3-amine is a heterocyclic compound that contains a pyrazole ring and a thiophene ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both pyrazole and thiophene moieties in its structure suggests that it may exhibit a range of biological activities.
Méthodes De Préparation
The synthesis of 1-Methyl-N-[1-(5-methylthiophen-2-yl)ethyl]-1H-pyrazol-3-amine typically involves the following steps:
Formation of the Thiophene Moiety: The thiophene ring can be synthesized through various methods, such as the Paal-Knorr synthesis or the Gewald reaction.
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized via the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Coupling of the Moieties: The thiophene and pyrazole moieties are then coupled together using appropriate reagents and conditions, such as palladium-catalyzed cross-coupling reactions.
Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.
Analyse Des Réactions Chimiques
1-Methyl-N-[1-(5-methylthiophen-2-yl)ethyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the thiophene ring or other functional groups.
Substitution: The compound can undergo substitution reactions, where functional groups on the thiophene or pyrazole rings are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Methyl-N-[1-(5-methylthiophen-2-yl)ethyl]-1H-pyrazol-3-amine has several scientific research applications, including:
Medicinal Chemistry: The compound’s structure suggests potential applications as an anti-inflammatory, anti-microbial, or anti-cancer agent. Researchers may investigate its activity against various biological targets.
Material Science: The compound may be used in the development of organic semiconductors or other advanced materials due to its heterocyclic structure.
Biological Studies: The compound can be used as a probe to study biological pathways and mechanisms, particularly those involving thiophene and pyrazole derivatives.
Mécanisme D'action
The mechanism of action of 1-Methyl-N-[1-(5-methylthiophen-2-yl)ethyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
1-Methyl-N-[1-(5-methylthiophen-2-yl)ethyl]-1H-pyrazol-3-amine can be compared with other similar compounds, such as:
1-Methyl-N-[1-(5-methylthiophen-2-yl)ethyl]amine: This compound lacks the pyrazole ring and may exhibit different biological activities.
1-Methyl-N-[1-(2-thienyl)ethyl]-1H-pyrazol-3-amine: This compound has a different substitution pattern on the thiophene ring, which may affect its reactivity and biological properties.
The uniqueness of this compound lies in its specific combination of pyrazole and thiophene moieties, which may confer distinct biological and chemical properties.
Propriétés
Formule moléculaire |
C11H15N3S |
|---|---|
Poids moléculaire |
221.32 g/mol |
Nom IUPAC |
1-methyl-N-[1-(5-methylthiophen-2-yl)ethyl]pyrazol-3-amine |
InChI |
InChI=1S/C11H15N3S/c1-8-4-5-10(15-8)9(2)12-11-6-7-14(3)13-11/h4-7,9H,1-3H3,(H,12,13) |
Clé InChI |
VVBYFZMQOUXPPS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(S1)C(C)NC2=NN(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(1-Chloro-3-iodo-2-methylpropan-2-yl)oxy]oxetane](/img/structure/B13076840.png)
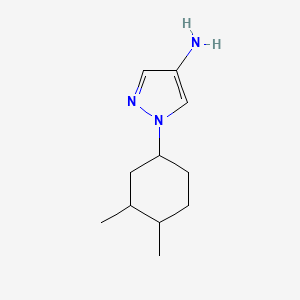
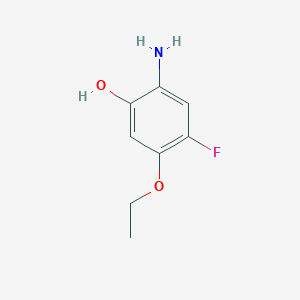
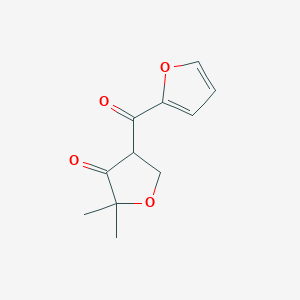

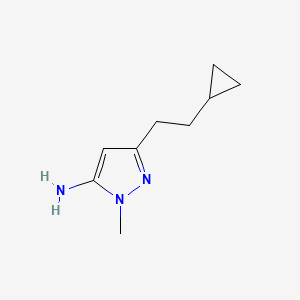
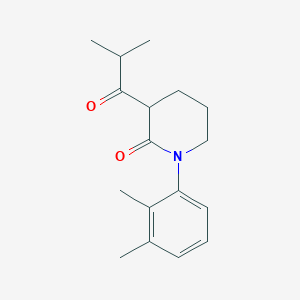
![1-{[(3,4,5-Trifluorophenyl)methyl]amino}propan-2-ol](/img/structure/B13076868.png)
